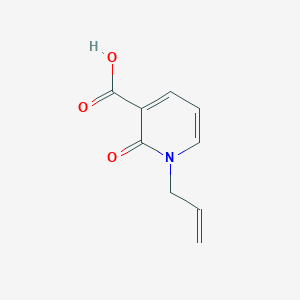

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biocatalyst Inhibition and Microbial Engineering

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, belonging to the broader category of carboxylic acids, is known for its versatile properties in various scientific research domains. One significant application is understanding biocatalyst inhibition by carboxylic acids. Such acids can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer, emphasizing their potential as microbial inhibitors and food preservatives. This knowledge aids in identifying metabolic engineering strategies to increase microbial robustness, focusing on cell membrane properties, intracellular pH, and metabolic processes like respiratory function and key metabolite production (Jarboe et al., 2013).

Chemical Synthesis and Reactions

The compound is also vital in the field of chemical synthesis and reactions. It's involved in double bond migration in N-allylic systems catalyzed by transition metal complexes, which is crucial for the synthesis of enamines, enamides, azadienes, and other compounds. This process's understanding aids in exploring the relationships between structure and reactivity, especially the influence of nitrogen atom coordination on the reaction outcome (Krompiec et al., 2008). Furthermore, the compound participates in [4 + 3] cycloaddition reactions, a critical method in organic chemistry for creating cyclic structures like seven-membered carbocycles (Rigby & Pigge, 1998).

Extraction and Recovery from Aqueous Streams

In the context of industrial applications, this compound is important for the extraction and recovery of carboxylic acids from aqueous streams. This is particularly relevant in producing organic acids through fermentative routes for bio-based plastics. Liquid-liquid extraction (LLX) technologies, solvent developments, and regeneration strategies are critical areas of research for efficiently recovering carboxylic acids from diluted aqueous streams, emphasizing the economic feasibility and environmental concerns (Sprakel & Schuur, 2019).

Mechanism of Action

Mode of Action

It’s known that the compound is synthesized from the reaction of meldrum’s acid with triethyl orthoformate and aniline . The resulting compound can react with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .

Biochemical Pathways

The compound is known to be a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which has been studied for its potential as a drug precursor and ligand .

Pharmacokinetics

The compound’s molecular weight is 179.18 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been shown to inhibit the growth of certain cancer cell lines .

Action Environment

The compound is known to be stable at temperatures between 2 and 8 degrees celsius .

Biochemical Analysis

Biochemical Properties

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetyl-CoA-carboxylase (ACC) inhibitors, checkpoint kinase 1 (CHK1) inhibitors, and small molecule cyclic urea activators of STING . These interactions can modulate the activity of these enzymes and proteins, leading to changes in cellular processes and metabolic pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit neuroprotective, hypolipidemic, and hypocholesterolemic effects . These effects are mediated through its interactions with specific cellular targets, leading to alterations in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit acetyl-CoA-carboxylase (ACC) and checkpoint kinase 1 (CHK1), which are critical regulators of metabolic and cell cycle processes . These interactions result in the modulation of metabolic pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under specific storage conditions (2~8°C) and maintains its purity over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as neuroprotection and metabolic regulation. At higher doses, it may cause toxic or adverse effects. The threshold effects and toxicity levels of this compound need to be carefully evaluated in animal studies to determine its safe and effective dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes, such as acetyl-CoA-carboxylase (ACC) and checkpoint kinase 1 (CHK1) . These interactions can lead to changes in metabolic pathways and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. Understanding the transport mechanisms and distribution patterns of this compound can provide insights into its potential therapeutic applications and efficacy .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name |

2-oxo-1-prop-2-enylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-5-10-6-3-4-7(8(10)11)9(12)13/h2-4,6H,1,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKVCVYNECBKPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC=C(C1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376979 |

Source

|

| Record name | 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66158-33-6 |

Source

|

| Record name | 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.